

Toxicological Profile of Dinitrophenols in Non-Target Organisms

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Compound of Interest

Compound Name: *Dinoprop*

Cat. No.: B1628685

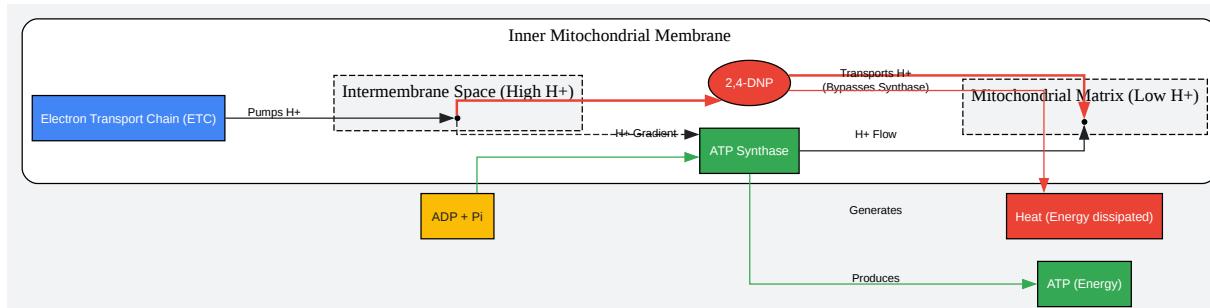
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Disclaimer: The term "**Dinoprop**" does not correspond to a recognized chemical substance in toxicological literature. It is presumed to be a typographical error for dinitrophenol compounds, such as 2,4-Dinitrophenol (2,4-DNP) or the herbicide Dinoseb, which belong to the dinitrophenol family. This document will focus on the toxicological profile of 2,4-Dinitrophenol (2,4-DNP), a widely studied compound with significant effects on non-target organisms.

This technical guide provides a comprehensive overview of the toxicological effects of 2,4-Dinitrophenol (2,4-DNP) on various non-target organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science. The guide summarizes key toxicity data, outlines experimental methodologies, and illustrates the primary mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of 2,4-DNP toxicity is the uncoupling of oxidative phosphorylation in mitochondria.^[1] 2,4-DNP is a proton ionophore, meaning it can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. This dissipates the proton gradient that is essential for ATP production. Consequently, the energy from substrate oxidation is released as heat instead of being converted into ATP, leading to increased metabolic rate, hyperthermia, and cellular energy depletion.^[2]



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Figure 1: Mechanism of 2,4-DNP as an uncoupler of oxidative phosphorylation.

Quantitative Toxicity Data

The toxicity of 2,4-DNP varies significantly across different species and taxonomic groups. The following tables summarize acute and chronic toxicity data for key non-target organisms.

Table 1: Toxicity to Aquatic Organisms

Organism Type	Species	Endpoint	Value (µg/L)	Exposure Duration	Reference
Freshwater Fish	9 species (unspecified)	LC50	60 - 27,100	48-96 hours	
Notopterus notopterus		LC50	550	48-96 hours	
2 species (unspecified)	Chronic NOEC (growth)		500 - 1,300	-	
Danio rerio (Zebrafish)		LC50	~12,000 (12 mg/L)	24 hours	[3]
Freshwater Crustaceans	Daphnia magna	EC50 (immobilisation)	3,800 - 4,600	48-96 hours	
Daphnia magna	NOEC (reproduction)	2,000	21 days		
Freshwater Mollusc	1 species (unspecified)	LC50	6,490	96 hours	
Freshwater Algae	1 species (unspecified)	EC50 (biomass)	26,000	48 hours	
Marine Fish	3 species (unspecified)	LC50	1,500 - 41,700	48-96 hours	
Marine Crustaceans	Artemia salina	LC50	200	48 hours	
Palaemonete s sp.		LC50	23,000 - 50,000	96 hours	

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Table 2: Toxicity to Terrestrial Organisms

Organism Type	Species	Endpoint	Value	Exposure Route	Reference
Birds	Zebra finch	Chronic Intake	~4 mg/kg/day	Oral	[1]
Zebra finch	Effect	Reduced lifespan by ~21%		Oral	[1]
Mammals	Rat (for Dinoseb)	LD50	5 - 60 mg/kg	Oral	[4]
Rabbit (for Dinoseb)	LD50	100 mg/kg	Dermal		[4]

LD50: Lethal Dose for 50% of the test population.

Experimental Protocols & Methodologies

Standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable toxicological data.[\[5\]](#)

Acute Oral Toxicity Test (LD50) in Birds

This test determines the median lethal dose (LD50) from a single oral administration of a substance.[\[5\]](#)

- Test Animals: A standard avian species is used (e.g., Northern bobwhite quail or Mallard duck).
- Acclimation: Birds are acclimated to laboratory conditions.
- Dose Administration: The test substance is administered via oral gavage. A control group receives a vehicle without the test substance.[\[5\]](#)
- Dose Levels: A range of dose levels is used to establish a dose-response relationship.

- Observation Period: Birds are observed for a minimum of 14 days.[5]
- Endpoints: Key endpoints include mortality, changes in body weight, feed consumption, and any clinical signs of toxicity such as behavioral or physical abnormalities.[5]
- Data Analysis: The LD50 value, along with 95% confidence intervals, is calculated using statistical methods like probit analysis.[5]

Aquatic Toxicity Test (LC50) in Fish

This protocol measures the acute toxicity of a substance to fish over a 96-hour exposure period in water.[5]

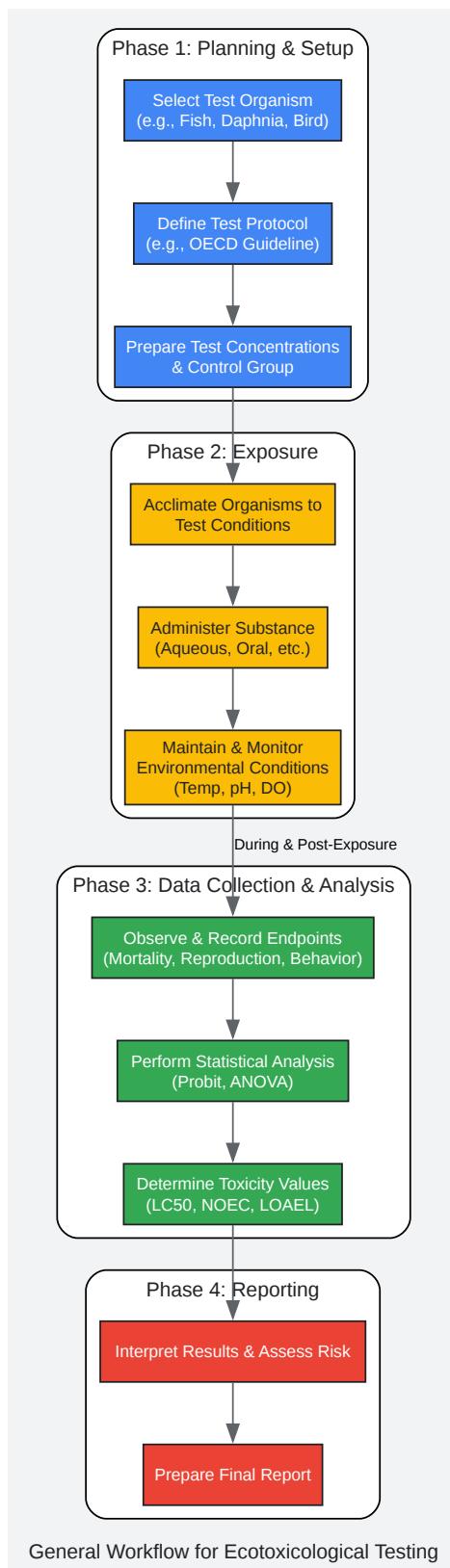
- Test Species: Standard species such as Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*) are commonly used.[5]
- Test System: The test can be static, semi-static (static-renewal), or flow-through. The flow-through system is preferred for volatile or unstable substances.
- Test Concentrations: A geometric series of at least five concentrations is used, plus a control.
- Environmental Conditions: Key parameters like temperature, pH, and dissolved oxygen are maintained within narrow limits (e.g., temperature $\pm 1^{\circ}\text{C}$, dissolved oxygen $>60\%$ saturation). [6]
- Observation: Fish are observed for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.
- Data Analysis: The LC50 is calculated at each observation time, typically using probit analysis.

Daphnid Chronic Toxicity Test

This test evaluates the long-term effects of a substance on the survival, growth, and reproduction of *Daphnia magna* over a 21-day period.

- Test Organisms: The test begins with daphnids that are less than 24 hours old.

- **Test System:** A static-renewal or flow-through system is used, with the test substance being renewed at least three times a week.[6]
- **Test Conditions:** A 16-hour light and 8-hour dark photoperiod is maintained at a constant temperature of 20°C.[6]
- **Feeding:** Daphnids are fed daily with a suitable food source, such as algae.
- **Endpoints:** The primary endpoints are parental mortality and the total number of live offspring produced per surviving parent. Growth can be an optional endpoint.
- **Data Analysis:** The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by statistically comparing the results from the treatment groups to the control group.

[Click to download full resolution via product page](#)**Figure 2:** Generalized workflow for conducting an ecotoxicological study.

Summary of Toxicological Effects in Non-Target Organisms

- **Aquatic Invertebrates:** Generally, aquatic invertebrates are highly sensitive to dinitrophenols. [7] The marine crustacean *Artemia salina* showed high sensitivity with a 48-hour LC50 of 200 µg/L. Freshwater cladocerans like *Daphnia magna* are also sensitive, with chronic reproductive effects observed at 2,000 µg/L.
- **Fish:** Toxicity in fish varies widely among species. Acute LC50 values can range from as low as 60 µg/L to over 40,000 µg/L. Sub-lethal effects in zebrafish exposed to 2,4-DNP include decreased swimming performance and alterations in triglyceride metabolism.[3]
- **Birds:** Chronic exposure to 2,4-DNP, even at doses within the range illegally used by humans for weight loss, has been shown to significantly reduce the lifespan of birds.[1] A study on zebra finches demonstrated a 21% reduction in median lifespan after long-term intake.[1]
- **Mammals:** Dinitrophenols are highly toxic to mammals.[4] The U.S. Food and Drug Administration (FDA) declared 2,4-DNP to be extremely dangerous and unfit for human consumption in 1938 due to severe adverse health effects, including fatalities.[8] In animals, signs of poisoning can include neurotoxicity (convulsions, tremors, ataxia), hyperthermia, and rapid breathing.[2][9]
- **Soil Organisms and Plants:** High concentrations of dinitrophenols are toxic to plant growth and development, particularly at lower soil pH.[8] While they can be biodegraded by soil microorganisms, their mobility in soil increases with basicity, posing a risk of leaching into groundwater.[8] Some pesticides have been shown to cause significant changes in the composition of soil microbial communities.[10]

Conclusion

2,4-Dinitrophenol exhibits significant toxicity across a wide range of non-target organisms, primarily by disrupting cellular energy production. Its effects are well-documented in aquatic ecosystems, where it can be lethal at low microgram-per-liter concentrations for sensitive species. In terrestrial vertebrates, including birds and mammals, it poses a high risk of acute and chronic toxicity, affecting metabolic rates, neurological function, and overall lifespan. The

data underscores the environmental risk associated with dinitrophenol contamination and provides a basis for establishing protective concentration limits and regulatory guidelines.[11]

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